Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate
Description
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate is a phosphonate ester derivative featuring a seleninyl (Se=O) group attached to a 3,4,5-trimethoxyphenyl aromatic ring. This compound belongs to a broader class of organophosphonates, which are valued for their stability, tunable electronic properties, and applications in medicinal chemistry and materials science. The seleninyl group introduces unique redox and electronic characteristics, distinguishing it from sulfur- or oxygen-containing analogs.
Properties
Molecular Formula |
C14H23O7PSe |
|---|---|
Molecular Weight |
413.27 g/mol |
IUPAC Name |
5-(diethoxyphosphorylmethylseleninyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C14H23O7PSe/c1-6-20-22(15,21-7-2)10-23(16)11-8-12(17-3)14(19-5)13(9-11)18-4/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
UEJBLOIEBHNFFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C[Se](=O)C1=CC(=C(C(=C1)OC)OC)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The seleninyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction of the seleninyl group can yield selenide compounds.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions, leading to the formation of different phosphonate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into the compound’s potential as an antioxidant and its role in redox biology is ongoing.
Mechanism of Action
The mechanism by which Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate exerts its effects involves the interaction of the seleninyl group with various molecular targets. Selenium is known to participate in redox reactions, influencing cellular oxidative stress levels. The phosphonate group can interact with enzymes and proteins, potentially affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tabulated Comparison of Key Properties
Biological Activity
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-component reactions that yield high chemical purity and yield. The compound can be synthesized through a reaction involving diethyl phosphite and various aromatic aldehydes and amines in the presence of catalysts such as FeCl₃ or CuCl₂. The resulting products are characterized using techniques like NMR spectroscopy, FTIR, and HRMS to confirm their structures .
Antifungal Activity
Research has demonstrated that this compound exhibits significant antifungal properties. In vitro assays have shown that it effectively inhibits the growth of various fungal strains, including Fusarium oxysporum and Botrytis cinerea. The compound's activity was measured in terms of Minimum Inhibitory Concentration (MIC), with values indicating strong antifungal efficacy at low concentrations .
Table 1: Antifungal Activity Data
| Compound | Fungal Strain | MIC (µg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| This compound | Fusarium oxysporum | 15 | 85 |
| This compound | Botrytis cinerea | 20 | 80 |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it shows low inhibition on acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases. However, it exhibited no inhibitory effect on butyrylcholinesterase (BChE), suggesting a selective action profile that may minimize side effects associated with broader cholinergic inhibition .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Type | IC₅₀ (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | AChE | 50 | Inhibitor |
| This compound | BChE | No Activity | Non-inhibitor |
Case Studies
Several studies have investigated the biological activity of similar phosphonate compounds. For instance:
- Study on α-Aminophosphonates : A series of α-aminophosphonates were synthesized and tested for antifungal activity. Results indicated that structural modifications significantly impacted their efficacy against fungal pathogens .
- Cytotoxicity Evaluation : Research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines. This suggests a potential dual role as both antifungal agents and anticancer compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
